Cas no 1469736-52-4 (2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane)

2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the fluorine and propoxy substituents contribute to its reactivity in forming complex biaryl structures. The tetramethyl backbone improves solubility in organic solvents, facilitating use in synthetic applications. This compound is particularly valuable in pharmaceutical and materials science research, where precise boron-containing building blocks are required for constructing advanced molecular architectures. Its consistent performance under mild reaction conditions makes it a reliable choice for catalytic transformations.
2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane structure
1469736-52-4 structure
Product Name:2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
CAS No:1469736-52-4
MF:C15H22BFO3
MW:280.142788410187
CID:2104241
PubChem ID:79661474
Update Time:2025-05-28

2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • Inchi: 1S/C15H22BFO3/c1-6-9-18-11-7-8-12(13(17)10-11)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3
    • InChI Key: BOOUILBRJDVKMS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)OCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Topological Polar Surface Area: 27.7

2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Pricemore >>

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Additional information on 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Recent Advances in the Study of 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane (CAS: 1469736-52-4)

The compound 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane (CAS: 1469736-52-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this boronic ester derivative as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural features, including the fluorine and propoxy substituents, contribute to its stability and reactivity, making it a valuable building block in drug discovery. Researchers have successfully utilized this compound in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures with potential therapeutic applications.

In vitro and in vivo studies have demonstrated the compound's ability to modulate specific biological pathways. Notably, its interaction with certain enzymes and receptors has shown promise in the development of targeted therapies for inflammatory and oncological conditions. The presence of the boronic ester moiety is particularly significant, as it enhances the compound's bioavailability and metabolic stability, addressing common challenges in drug development.

Further investigations into the pharmacokinetic and pharmacodynamic properties of 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane are ongoing. Preliminary data suggest favorable absorption and distribution profiles, with minimal off-target effects. These findings position the compound as a promising candidate for further preclinical and clinical evaluation.

The synthesis and characterization of this compound have also been optimized in recent studies. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to ensure high purity and consistency. These improvements in synthetic methodologies have facilitated the scalable production of the compound, supporting its broader application in research and development.

In conclusion, 2-(2-Fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane represents a versatile and valuable tool in medicinal chemistry. Its unique chemical properties and biological activity underscore its potential as a key component in the development of next-generation therapeutics. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in the treatment of various diseases.

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